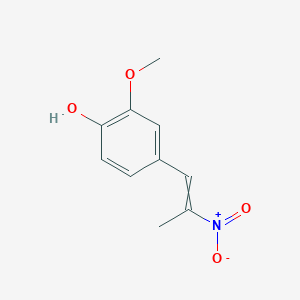

4-Hydroxy-3-methoxyphenyl-2-nitropropene

Description

Overview of the Chemical Entity within Organic Chemistry

4-Hydroxy-3-methoxyphenyl-2-nitropropene is an organic compound characterized by a phenyl ring substituted with a hydroxyl group, a methoxy (B1213986) group, and a 2-nitropropene side chain. nih.gov Its structure combines features of a phenol (B47542), an ether, and a nitroalkene, making it a subject of interest in organic synthesis. The systematic IUPAC name for this compound is 2-methoxy-4-[(E)-2-nitroprop-1-enyl]phenol. nih.gov

The presence of multiple functional groups, including the electron-withdrawing nitro group and the electron-donating hydroxyl and methoxy groups on the aromatic ring, dictates its chemical reactivity. The nitroalkene moiety, in particular, is a versatile functional group in organic chemistry, known for its participation in a variety of carbon-carbon bond-forming reactions.

Chemical and Physical Properties of 4-Hydroxy-3-methoxyphenyl-2-nitropropene

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molar Mass | 209.20 g/mol |

| IUPAC Name | 2-methoxy-4-[(E)-2-nitroprop-1-enyl]phenol |

| Synonyms | 2-Methoxy-4-(2-nitro-1-propenyl)phenol, 2-Methoxy-4-(2-nitropropenyl)phenol |

Source: PubChem nih.gov

Historical Context of Related Nitropropene and Phenylpropene Chemistry

The chemistry of nitropropenes is rooted in the broader field of nitroalkene synthesis, with the Henry reaction, or nitroaldol reaction, being a cornerstone. This reaction, named after the Belgian chemist Louis Henry who first reported it in 1895, involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. The resulting β-nitro alcohol can then be dehydrated to yield a nitroalkene. wikipedia.org A related method is the Knoevenagel condensation, which also facilitates the formation of a carbon-carbon double bond. wikipedia.orgscribd.com These classical reactions provided the foundational chemistry for synthesizing a wide array of substituted nitroalkenes, including phenyl-2-nitropropene derivatives. wikipedia.org

Phenylpropenes are a large class of organic compounds found widely in nature, characterized by a phenyl ring attached to a propene side chain. researchgate.netwikipedia.org They are a major subclass of phenylpropanoids and contribute to the flavor and aroma of many herbs and spices. researchgate.net Historically, these compounds have been utilized for their aromatic properties in perfumes and flavorings. researchgate.net The study of their biosynthesis and chemical synthesis has been a significant area of research in natural product chemistry. The synthesis of specific isomers, such as 1-phenylpropene or 3-phenylpropene (allylbenzene), depends on the specific synthetic route chosen. stackexchange.com

Significance of 4-Hydroxy-3-methoxyphenyl-2-nitropropene as a Research Intermediate and Building Block

4-Hydroxy-3-methoxyphenyl-2-nitropropene serves as a valuable intermediate and building block in organic synthesis. The reactivity of the nitroalkene group allows it to be a precursor for the synthesis of a variety of other functional groups and molecular skeletons. Nitropropenes, such as phenyl-2-nitropropene (P2NP), are well-documented as key precursors in the synthesis of more complex molecules. wikipedia.orgbloomtechz.com

In a research context, the double bond of the nitropropene moiety can be hydrogenated, and the nitro group can be reduced to an amine. wikipedia.org This transformation is a standard procedure in synthetic organic chemistry for producing phenethylamine derivatives. Furthermore, the nitro group can be converted into other functional groups, such as a carbonyl group, to produce ketones like phenyl-2-propanone (P2P) from P2NP. wikipedia.org The specific substitution pattern on the phenyl ring of 4-hydroxy-3-methoxyphenyl-2-nitropropene (a hydroxyl and a methoxy group) makes it a precursor for specifically substituted target molecules, finding utility in the synthesis of pharmaceutical compounds and other specialty chemicals. bloomtechz.comgoogle.com Its structure is a derivative of vanillin (B372448), a common starting material in synthesis, highlighting its role as a versatile building block for creating more elaborate chemical structures in academic and industrial research.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-(2-nitroprop-1-enyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7(11(13)14)5-8-3-4-9(12)10(6-8)15-2/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLWTEUMNRJFCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=C(C=C1)O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydroxy 3 Methoxyphenyl 2 Nitropropene

Established Synthetic Pathways

Traditional methods for synthesizing the target compound are well-documented, primarily revolving around the Knoevenagel condensation and variations thereof.

The most common and established method for synthesizing 4-Hydroxy-3-methoxyphenyl-2-nitropropene is the Knoevenagel condensation, a variant of the Henry reaction. erowid.orgwikipedia.orgwikipedia.org This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, in this case, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and nitroethane, respectively. wikipedia.org

The reaction mechanism is initiated by a basic catalyst, which deprotonates nitroethane to form a resonance-stabilized nitronate anion. researchgate.netsciencemadness.org This nucleophilic anion then attacks the electrophilic carbonyl carbon of vanillin, forming a β-nitro alcohol intermediate. Subsequent dehydration of this intermediate, typically acid-catalyzed or driven by heat, eliminates a molecule of water to yield the final α,β-unsaturated product, 4-Hydroxy-3-methoxyphenyl-2-nitropropene. erowid.orgwikipedia.org

One alternative approach is the direct nitration of a corresponding alkene precursor. wikipedia.org For instance, an alkene can be treated with nitryl iodide, generated in-situ from silver nitrite (B80452) and elemental iodine, to introduce the nitro group. wikipedia.org Other methods include the nitration of alkenes using reagents like iron(III) nitrate (B79036) supported on montmorillonite (B579905) clay (Clayfen) or the dehydration of precursor β-nitro alcohols, which may be synthesized via different routes. wikipedia.orgmdpi.com

Another synthetic strategy involves the oxidative transformation of other functional groups. For example, oximes can be oxidized to form nitroalkanes, which can then be used in condensation reactions. google.comresearchgate.net Furthermore, nitroalkenes can be synthesized through alkene cross-metathesis, a powerful reaction that forms new carbon-carbon double bonds, offering a route to complex nitroalkenes that might be difficult to prepare via traditional condensation methods. organic-chemistry.org

The choice of catalyst is crucial for the efficiency of the Knoevenagel condensation. Weakly basic amines are commonly employed to facilitate the reaction without promoting the self-condensation of the aldehyde. wikipedia.org

Amine Catalysts: Primary and secondary amines such as n-butylamine, piperidine, and ethylenediamine (B42938) are frequently used. ursinus.edu Ammonium (B1175870) salts, like ammonium acetate (B1210297), also serve as effective catalysts. The basic amine facilitates the deprotonation of nitroethane, which is the rate-determining step in many cases. niscpr.res.inrsc.org

Inorganic Bases: Alkali metal hydroxides (e.g., NaOH, KOH) and carbonates can also catalyze the reaction. erowid.orgsciencemadness.org However, stronger bases can sometimes lead to side reactions or polymerization, necessitating careful control of reaction conditions. wikipedia.org

Lewis Acids: In some variations of the Knoevenagel condensation, Lewis acids such as ZnCl₂, TiCl₄, and Al₂O₃ have been used as catalysts. niscpr.res.in

The following table summarizes common catalysts and conditions used in the synthesis of related nitroalkenes via Knoevenagel condensation.

| Catalyst Type | Specific Catalyst | Typical Solvent | Key Characteristics |

|---|---|---|---|

| Primary/Secondary Amines | n-Butylamine, Piperidine, Ethylenediamine | Ethanol (B145695), Methanol (B129727), Toluene | Mild bases, commonly used, effective for Henry/Knoevenagel reactions. wikipedia.orgursinus.edu |

| Ammonium Salts | Ammonium Acetate, Ammonium Bicarbonate | Acetic Acid, Ethanol, or Solvent-free | Benign and effective catalysts, often used in greener synthesis protocols. niscpr.res.intandfonline.com |

| Inorganic Bases | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Methanol, Water | Stronger bases, require careful temperature control to avoid side reactions. erowid.orgsciencemadness.org |

| Lewis Acids | Zinc Chloride (ZnCl₂), Titanium Tetrachloride (TiCl₄) | Dichloromethane (DCM) | Can activate the carbonyl group towards nucleophilic attack. niscpr.res.in |

Novel and Green Synthesis Approaches for Related Nitroalkenes

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly methods for the synthesis of nitroalkenes. These approaches aim to reduce waste, avoid hazardous solvents, and utilize more sustainable catalysts.

Modern synthetic strategies often employ novel catalytic systems to improve efficiency and environmental performance.

Solvent-Free Reactions: A significant advancement is the development of solvent-free, or "neat," Knoevenagel condensations. niscpr.res.intandfonline.comtue.nl These reactions are often carried out by grinding the solid reactants together, sometimes with a solid catalyst, which reduces waste and simplifies purification. tandfonline.comtue.nl

Ionic Liquids: Ionic liquids, such as 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]), have been used as both catalysts and solvents. ajgreenchem.com They offer advantages like low vapor pressure, thermal stability, and potential for recyclability, making them a greener alternative to volatile organic solvents. ajgreenchem.com

Natural Catalysts: Agro-waste extracts and other natural sources, like pineapple juice, have been explored as catalysts. niscpr.res.inacgpubs.org These materials are biodegradable, inexpensive, and non-toxic.

Heterogeneous Catalysts: Solid-supported catalysts, such as amines or Lewis acids immobilized on silica (B1680970) or other supports (e.g., DMAP@Mesoporous Silica), offer the advantage of easy separation from the reaction mixture and potential for reuse, aligning with green chemistry principles. researchgate.netresearchgate.net

The replacement of traditional, often toxic and volatile, organic solvents is a key goal of green chemistry.

Water: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Knoevenagel condensations have been successfully performed in aqueous media, often with the aid of a catalyst that functions in water. ajgreenchem.comtandfonline.com The insolubility of the product in water can simplify its isolation via filtration. ajgreenchem.com

Bio-based Solvents: Solvents derived from renewable resources, such as ethanol or 2-methyltetrahydrofuran (B130290) (MeTHF), are gaining traction as sustainable alternatives to petroleum-based solvents. researchgate.net

Natural Deep Eutectic Solvents (NADES): A newer class of green solvents, NADES (e.g., L-proline/glycerol), are being investigated. mdpi.com These solvents can be biodegradable, are prepared from natural components, and can also act as catalysts, offering a dual role in the reaction. mdpi.com

The following table highlights some green synthesis approaches for related nitroalkenes.

| Approach | Example | Advantages |

|---|---|---|

| Solvent-Free Synthesis | Grinding reactants with a benign catalyst like ammonium bicarbonate. tandfonline.comtue.nl | Reduces solvent waste, simplifies work-up, energy efficient. |

| Aqueous Media | Using water as a solvent with a recyclable catalyst like [Bmim][OAc]. ajgreenchem.com | Environmentally safe, non-toxic, inexpensive, easy product isolation. |

| Natural Catalysts | Using pineapple juice or agro-waste extracts as catalysts. niscpr.res.inacgpubs.org | Biodegradable, low-cost, non-toxic, mild reaction conditions. |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions, often in green solvents like water or NADES. tandfonline.commdpi.com | Significantly reduced reaction times, often leads to higher yields. |

| Heterogeneous Catalysis | Employing catalysts like DMAP immobilized on silica. researchgate.net | Easy catalyst recovery and reuse, cleaner product streams. |

Optimization Strategies and Yield Enhancement in Research Synthesis

The synthesis of 4-Hydroxy-3-methoxyphenyl-2-nitropropene is predominantly achieved via the Henry condensation (also known as the nitroaldol reaction) between vanillin and nitroethane. wikipedia.orgorganic-chemistry.org This reaction involves the base-catalyzed carbon-carbon bond formation, where the base deprotonates nitroethane to form a resonance-stabilized anion. wikipedia.org This anion then acts as a nucleophile, attacking the carbonyl carbon of vanillin to form a β-nitro alcohol intermediate, which subsequently undergoes dehydration to yield the final nitroalkene product. wikipedia.org Research efforts to optimize this synthesis have focused on several key parameters, including the choice of catalyst, solvent, reaction temperature, and reactant stoichiometry, to maximize product yield and purity.

A variety of reaction conditions have been explored to enhance the efficiency of the Henry condensation for producing nitrostyrenes. The selection of the base catalyst is a critical factor influencing reaction rate and yield. Primary amines such as n-butylamine, methylamine, and ethylenediamine are commonly employed catalysts for this transformation. wikipedia.orgmdma.ch Additionally, the molar ratio of the reactants, particularly the amount of the nitroalkane relative to the aldehyde, has been shown to significantly impact the reaction outcome. reddit.comsciencemadness.org Temperature and reaction time are also pivotal, with different protocols utilizing conditions ranging from room temperature for extended periods to moderate heating for shorter durations. mdma.chyoutube.com

Detailed research findings have demonstrated that manipulating these variables can lead to substantial improvements in yield. For instance, in the related condensation of vanillin with nitromethane (B149229), the use of ethylenediamine as a catalyst in ethanol at 15-20 °C for one week resulted in a high yield of 92%. mdma.ch Another study on the same reaction using n-butylamine in methanol found that increasing the molar equivalent of nitromethane from one to two resulted in a yield increase from 54% to 63%. sciencemadness.org The optimization of catalyst loading has also been identified as a key strategy; some protocols for related benzaldehydes suggest that using a significantly higher concentration of catalyst than is typical for Henry reactions can be beneficial. reddit.com These findings highlight the importance of systematic optimization of reaction parameters to achieve high-yielding synthesis of 4-Hydroxy-3-methoxyphenyl-2-nitropropene and related compounds.

The following table summarizes various conditions and catalysts used in the synthesis of nitrostyrenes from aldehydes, illustrating the impact of different optimization strategies on product yield.

Table 1: Research Findings on Nitrostyrene Synthesis Optimization

| Aldehyde | Nitroalkane | Catalyst | Solvent | Reaction Conditions | Yield (%) |

|---|---|---|---|---|---|

| Vanillin | Nitromethane | Ethylenediamine | Ethanol | 1 week at 15-20 °C | 92% mdma.ch |

| Vanillin | Nitromethane | n-Butylamine | Methanol | ~1-2 hours at RT | 54% sciencemadness.org |

| Vanillin | Nitromethane (2 eq.) | n-Butylamine | Methanol | Not specified | 63% sciencemadness.org |

| Aromatic Aldehyde | Nitromethane | Methylamine | Alcohol | 45 min at 40-50 °C | High yields reported mdma.ch |

Chemical Reactivity and Transformation of 4 Hydroxy 3 Methoxyphenyl 2 Nitropropene

Electrophilic and Nucleophilic Reactions of the Nitroalkene Moiety

The nitroalkene portion of the molecule features a carbon-carbon double bond that is electron-deficient due to the strong electron-withdrawing effect of the attached nitro group. This electronic characteristic makes it a prime target for nucleophilic attack and also allows for various reduction pathways.

The β-carbon of the nitroalkene is highly electrophilic and readily undergoes conjugate nucleophilic addition, commonly known as the Michael addition. niscpr.res.inalevelchemistry.co.uk This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. A wide array of nucleophiles, such as enolates, amines, thiols, and carbanions, can add to the double bond. niscpr.res.inacs.org For example, the Michael addition of β-diketones or malonates to substituted β-nitrostyrenes, a class to which 4-hydroxy-3-methoxyphenyl-2-nitropropene belongs, is a well-established method for creating more complex carbon skeletons. niscpr.res.inencyclopedia.pub The initial product of this addition is a nitroalkane, which can be further converted into other functional groups. wikipedia.org

| Nucleophile Type | Example | Product Type | Reference |

| Carbon Nucleophile | Dimethyl Malonate | γ-Nitro Ester | encyclopedia.pub |

| Carbon Nucleophile | β-Diketones | Functionalized Nitroalkane | niscpr.res.in |

| Amine Nucleophile | Cyclic Secondary Amines | β-Amino Nitroalkane | acs.org |

| Thiol Nucleophile | Thiols | β-Thio Nitroalkane |

The nitro group is readily reducible to an amine, providing a direct route to phenethylamines. erowid.org This transformation can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that reduces both the nitro group and the carbon-carbon double bond to yield the corresponding saturated amine. erowid.orgcommonorganicchemistry.comcommonorganicchemistry.comresearchgate.net Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is also a common and effective method. commonorganicchemistry.comerowid.org Depending on the reaction conditions, catalytic hydrogenation can sometimes be tuned to selectively reduce the nitro group while preserving the double bond, or to reduce both functionalities. acs.orgrsc.org Other reagents, such as sodium borohydride (B1222165) in combination with transition metal salts like copper(II) chloride, have been developed as milder, more convenient alternatives to LiAlH₄ for the complete reduction of β-nitrostyrenes to phenethylamines. nih.gov

| Reducing Agent/System | Primary Product | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Saturated Amine | erowid.orgcommonorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Pd-C) | Saturated Amine | erowid.org |

| Sodium Borohydride / Copper(II) Chloride | Saturated Amine | nih.gov |

| Iron in Acetic Acid | Saturated Amine | commonorganicchemistry.com |

The carbon-carbon double bond of the nitroalkene can participate in reactions other than conjugate addition. It can undergo electrophilic addition, although the electron-withdrawing nature of the nitro group makes it less reactive towards electrophiles than a typical alkene. libretexts.org For instance, it can react with halogens like bromine to form a dihaloalkane. The double bond can also be subjected to oxidative cleavage through ozonolysis, which would break the bond and yield vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and a nitro-containing fragment.

Aromatic Ring Functionalization

The benzene (B151609) ring of 4-hydroxy-3-methoxyphenyl-2-nitropropene is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methoxy (B1213986) groups.

The hydroxyl and methoxy groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. weebly.comyoutube.com In the case of the vanillin-derived structure, the position para to the hydroxyl group is occupied by the nitropropene side chain. The hydroxyl group is a more powerful activating group than the methoxy group. youtube.com Therefore, electrophilic substitution, such as halogenation (bromination or iodination), occurs predominantly at the position ortho to the hydroxyl group and meta to the methoxy group (the C5 position). weebly.comyoutube.comyoutube.comstudylib.net

The functional groups on the aromatic ring can also be chemically modified.

Hydroxyl Group : The phenolic hydroxyl group is acidic and can be deprotonated by a base. It can undergo etherification to form ethers or be acylated to form esters. google.comambeed.comgoogle.commagtech.com.cn For example, it can react with alkyl halides in the presence of a base (Williamson ether synthesis) to yield an alkoxy derivative. researchgate.net

Methoxy Group : The methoxy group is generally stable but can be cleaved to a hydroxyl group (demethylation) using strong reagents like hydrobromic acid (HBr) or Lewis acids such as aluminum chloride (AlCl₃). rsc.org Biocatalytic methods for demethylation of guaiacol (B22219) (2-methoxyphenol) derivatives have also been developed. researchgate.netnih.gov This conversion would transform the 4-hydroxy-3-methoxyphenyl moiety into a 3,4-dihydroxyphenyl (catechol) structure. researchgate.netcardiff.ac.uk

Cyclization and Rearrangement Reactions

The presence of a hydroxyl group ortho to the propenyl side chain in 4-Hydroxy-3-methoxyphenyl-2-nitropropene allows for intramolecular cyclization reactions, leading to the formation of heterocyclic structures. One notable transformation is the synthesis of chromene derivatives. This type of reaction typically proceeds via an oxa-Michael addition, where the phenoxide, formed under basic conditions, acts as an intramolecular nucleophile attacking the electron-deficient double bond of the nitropropene moiety.

The general mechanism involves the initial deprotonation of the phenolic hydroxyl group, followed by the nucleophilic attack of the resulting phenoxide onto the β-carbon of the nitroalkene. This is followed by a subsequent intramolecular condensation. This process can be influenced by various factors, including the reaction conditions and the nature of the substituents on the aromatic ring. For instance, the synthesis of 3-nitro-2H-chromenes can be achieved from salicylaldehydes and nitroalkenes. researchgate.net

While specific studies on the rearrangement reactions of 4-Hydroxy-3-methoxyphenyl-2-nitropropene are not extensively documented, related β-nitrostyrenes are known to undergo various rearrangements depending on the reaction conditions and the presence of other functional groups.

Derivatization Strategies for Advanced Organic Synthesis

The rich functionality of 4-Hydroxy-3-methoxyphenyl-2-nitropropene makes it a valuable scaffold for the synthesis of more complex molecules. Derivatization can occur at the hydroxyl group, the aromatic ring, or the nitropropene side chain, opening avenues for a wide array of advanced organic structures.

4-Hydroxy-3-methoxyphenyl-2-nitropropene serves as a key precursor for the synthesis of a variety of substituted phenylpropanoids. The nitro group and the double bond in the side chain are particularly amenable to chemical modifications.

A primary transformation is the reduction of the nitro group. This can be achieved using various reducing agents to yield either the corresponding amine or ketone. For example, reduction of similar phenyl-2-nitropropenes with agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation can yield phenyl-2-aminopropane derivatives. wikipedia.org Alternatively, the Nef reaction allows for the conversion of the nitroalkane to a ketone, yielding phenyl-2-propanone derivatives. google.com This reaction typically involves treatment of the corresponding nitroalkane with a strong acid.

These reduction products, the amino and keto phenylpropanoids, are valuable intermediates in the synthesis of numerous biologically active compounds and complex natural products. The general synthetic utility of β-nitrostyrenes as precursors to these classes of compounds is well-established. wikipedia.org

Table 1: Representative Transformations of the Nitropropene Moiety in Phenylpropanoid Synthesis

| Starting Material | Reagents and Conditions | Product | Product Class |

| 1-Phenyl-2-nitropropene | 1. NaBH4 2. H2O2, K2CO3 | Phenyl-2-propanone | Phenylpropanone |

| 1-Phenyl-2-nitropropene | LiAlH4 or Catalytic Hydrogenation | 1-Phenyl-2-aminopropane | Phenylpropylamine |

| Substituted β-nitrostyrene | Fe, HCl | Substituted Phenyl-2-propanone | Phenylpropanone |

This table presents generalized reactions for phenyl-2-nitropropenes to illustrate the synthesis of phenylpropanoid precursors. Specific yields and conditions may vary for 4-Hydroxy-3-methoxyphenyl-2-nitropropene.

The activated double bond in 4-Hydroxy-3-methoxyphenyl-2-nitropropene makes it a suitable substrate for cycloaddition reactions to form various nitrogen-containing heterocycles. A notable example is the synthesis of nitroaziridines. Aziridines are valuable three-membered heterocyclic building blocks in organic synthesis. nih.gov

The formation of aziridines from alkenes can be achieved through various methods, including the addition of a nitrene to the double bond. youtube.com For β-nitrostyrenes, this transformation can provide access to highly functionalized aziridine (B145994) derivatives. The presence of the nitro group can influence the stereochemical outcome of the aziridination reaction. While the direct synthesis of nitroaziridines from 4-Hydroxy-3-methoxyphenyl-2-nitropropene is not extensively detailed in the literature, the general reactivity of β-nitrostyrenes in such transformations is recognized. researchgate.netresearchgate.net

Derived from vanillin, a renewable and readily available starting material, 4-Hydroxy-3-methoxyphenyl-2-nitropropene is an attractive intermediate for the synthesis of complex chemical structures, including natural products and their analogues. rsc.org Its utility stems from the ability to introduce a three-carbon side chain with versatile functional handles (the nitro group and the double bond) onto a substituted phenolic ring.

This compound can be envisioned as a building block in the synthesis of lignin (B12514952) model compounds, which are crucial for understanding the complex structure and reactivity of lignin. researchgate.netprotocols.io The phenylpropanoid skeleton is a fundamental unit in many natural products, and the synthetic flexibility of 4-Hydroxy-3-methoxyphenyl-2-nitropropene allows for its incorporation into more elaborate molecular architectures. For instance, the chalcone (B49325) derivative, 3-(4-hydroxy-3-methoxyphenyl)-1-phenyl-2-propen-1-one, shares a similar phenylpropanoid core and is a precursor to flavonoids. nih.gov

The diverse reactivity of the nitropropene moiety, including Michael additions, cycloadditions, and reductions, combined with the potential for further functionalization of the aromatic ring and the hydroxyl group, positions 4-Hydroxy-3-methoxyphenyl-2-nitropropene as a valuable and sustainable platform for the construction of a wide range of complex organic molecules.

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR and ¹³C NMR Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra would be essential for the initial structural verification of 4-Hydroxy-3-methoxyphenyl-2-nitropropene. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, the methoxy (B1213986) group, the phenolic hydroxyl group, the vinylic proton, and the methyl group of the nitropropene moiety. The integration of these signals would correspond to the number of protons, their splitting patterns would reveal adjacent protons, and their chemical shifts would indicate their electronic environment.

Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom in a distinct chemical environment. The chemical shifts would help identify the aromatic carbons, the alkene carbons, the methoxy carbon, and the methyl carbon.

Specific, experimentally determined ¹H and ¹³C NMR data for 4-Hydroxy-3-methoxyphenyl-2-nitropropene are not available in the searched literature.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, especially for the closely-spaced aromatic signals, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, helping to piece together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) would be used to determine the stereochemistry (E/Z configuration) of the nitropropene double bond by identifying protons that are close in space.

No published data from 2D NMR analyses of 4-Hydroxy-3-methoxyphenyl-2-nitropropene were found.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of 4-Hydroxy-3-methoxyphenyl-2-nitropropene with high precision. This allows for the unambiguous determination of its molecular formula (C₁₀H₁₁NO₄).

While the molecular formula and weight are known, specific HRMS measurement data for this compound are not available in the reviewed sources.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The analysis of these fragments provides valuable information about the compound's structure, such as the loss of the nitro group, the methyl group, or fragmentation of the aromatic ring.

A detailed fragmentation pathway analysis for 4-Hydroxy-3-methoxyphenyl-2-nitropropene has not been published in the available literature.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For 4-Hydroxy-3-methoxyphenyl-2-nitropropene, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretching of the phenol (B47542) group.

Aromatic C-H stretching.

Aliphatic C-H stretching of the methoxy and methyl groups.

C=C stretching of the alkene and the aromatic ring.

Asymmetric and symmetric N-O stretching of the nitro group.

C-O stretching of the phenol and methoxy ether.

Experimentally recorded IR spectra or a table of characteristic absorption bands for 4-Hydroxy-3-methoxyphenyl-2-nitropropene could not be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No specific UV-Vis absorption maxima (λmax) or spectra for 4-Hydroxy-3-methoxyphenyl-2-nitropropene were found in the searched literature.

X-ray Crystallography for Solid-State Structure Determination and Conformation

There is no published crystal structure for 4-Hydroxy-3-methoxyphenyl-2-nitropropene in the Cambridge Structural Database or other accessible crystallographic resources.

Chromatographic Techniques for Purity Assessment and Separation in Research Samples

High-Performance Liquid Chromatography (HPLC)

Specific HPLC methods detailing column type, mobile phase composition, flow rate, and retention times for the analysis of 4-Hydroxy-3-methoxyphenyl-2-nitropropene are not described in the available literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

There are no published GC-MS analyses that provide specific retention times or mass spectral fragmentation patterns for 4-Hydroxy-3-methoxyphenyl-2-nitropropene.

Due to the absence of this specific data, the generation of an article with the requested detailed findings and interactive data tables cannot be fulfilled at this time. To provide such an article would require access to primary research data from laboratory analysis of the compound , which is beyond the scope of this tool.

Theoretical and Computational Studies of 4 Hydroxy 3 Methoxyphenyl 2 Nitropropene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and predict various chemical characteristics.

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of organic molecules due to its balance of accuracy and computational efficiency. niscpr.res.inmdpi.com DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the 4-Hydroxy-3-methoxyphenyl-2-nitropropene molecule, a process known as geometry optimization. researchgate.net Methods like the B3LYP hybrid functional combined with basis sets such as 6-311++G(d,p) are commonly used to predict molecular geometries, including bond lengths and angles. niscpr.res.inniscpr.res.in These theoretical values are often validated by comparing them with experimental data obtained from techniques like X-ray diffraction, with high agreement confirming the suitability of the computational model. researchgate.netniscpr.res.in

Table 1: Key Quantum Chemical Reactivity Descriptors

| Parameter | Symbol | Description |

|---|---|---|

| Hardness | η | Measures resistance to change in electron distribution. |

| Softness | S | The reciprocal of hardness, indicating how easily the electron cloud is polarized. |

| Electronegativity | χ | Describes the power of the molecule to attract electrons. |

| Electrophilicity Index | ω | A measure of the energy lowering of a molecule when it accepts electrons. |

This table provides an overview of common reactivity descriptors calculated using DFT.

The values of these parameters for 4-Hydroxy-3-methoxyphenyl-2-nitropropene would indicate its potential as an electrophile or nucleophile and its general chemical stability. mdpi.com

Molecular Electrostatic Potential (MEP) analysis is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactive sites. chemrxiv.org The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net

Negative Regions (Red to Yellow): These areas correspond to an excess of electrons and are characterized by negative electrostatic potential. They are susceptible to electrophilic attack and represent sites that are likely to interact with positive charges or act as hydrogen bond acceptors. For 4-Hydroxy-3-methoxyphenyl-2-nitropropene, these regions are expected around the oxygen atoms of the nitro group and the hydroxyl group. chemrxiv.org

Positive Regions (Blue): These areas are electron-deficient and have a positive electrostatic potential. They are prone to nucleophilic attack and indicate potential hydrogen bond donor sites. chemrxiv.org

Neutral Regions (Green): These areas have a near-zero potential and are typically associated with nonpolar parts of the molecule.

The MEP map provides a clear, visual guide to the molecule's reactivity, highlighting the electron-rich and electron-poor centers that are key to its intermolecular interactions. niscpr.res.in

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. A molecule's nucleophilicity is determined by the energy and location of its HOMO. youtube.com Regions of the molecule with high HOMO density are the most likely sites to donate electrons in a reaction.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. The electrophilicity of a molecule is governed by the energy and location of its LUMO. youtube.com Areas with high LUMO density are the most probable sites for accepting electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. niscpr.res.in A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable. nih.gov Conversely, a large energy gap implies higher stability and lower reactivity. nih.gov

Table 2: Frontier Molecular Orbital Energy Parameters

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates stronger electron-donating ability (more nucleophilic). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates stronger electron-accepting ability (more electrophilic). |

This table outlines the significance of FMO parameters in predicting chemical behavior.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that exhibit a range of motions and conformations. Molecular Dynamics (MD) simulations are computational methods used to study this dynamic behavior by simulating the movement of atoms and molecules over time. nih.gov

For 4-Hydroxy-3-methoxyphenyl-2-nitropropene, MD simulations can provide insights into its conformational flexibility, particularly the rotation around single bonds, such as the bond connecting the phenyl ring to the nitropropene side chain. These simulations can reveal the most populated or stable conformations in different environments (e.g., in a solvent) and the energy barriers between them. mdpi.com This information is crucial for understanding how the molecule's shape influences its reactivity and its potential to interact with other molecules, such as biological receptors. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. DFT calculations can be used to compute the vibrational frequencies of 4-Hydroxy-3-methoxyphenyl-2-nitropropene, which correspond to the peaks observed in its infrared (IR) and Raman spectra. mdpi.com The calculated vibrational modes can be analyzed to assign specific peaks in an experimental spectrum to the stretching or bending of particular chemical bonds. researchgate.net Often, calculated frequencies are scaled by a factor to correct for approximations in the theoretical model and improve agreement with experimental data.

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) technique. epstem.net Comparing the predicted NMR spectrum with the experimental one serves as a powerful method for structural verification and characterization of the compound. mdpi.com

Reaction Pathway Analysis and Transition State Studies

Theoretical methods are instrumental in elucidating the mechanisms of chemical reactions. For 4-Hydroxy-3-methoxyphenyl-2-nitropropene, computational studies can be used to map out the potential energy surface of a reaction, identifying the most favorable pathway from reactants to products.

This analysis involves locating and characterizing the transition state (TS) for each step of the reaction. The transition state is a high-energy, transient molecular configuration that represents the peak of the energy barrier between reactants and products. By calculating the energies of the reactants, transition states, and products, chemists can determine key thermodynamic and kinetic parameters, such as activation energies and reaction enthalpies. This information provides a detailed, molecular-level understanding of the reaction's feasibility, rate, and mechanism without the need for direct experimental observation of the short-lived transition state.

Applications of 4 Hydroxy 3 Methoxyphenyl 2 Nitropropene in Specialized Academic Research

Role as a Key Intermediate in Multi-Step Organic Synthesis

In the field of organic chemistry, multi-step synthesis involves a sequence of chemical reactions to transform simple starting materials into more complex molecules. youtube.com The strategic placement of functional groups on 4-Hydroxy-3-methoxyphenyl-2-nitropropene makes it an ideal intermediate—a molecular stepping stone—in the construction of intricate chemical structures. youtube.com Its phenyl ring, substituted with hydroxyl and methoxy (B1213986) groups, is a common feature in many biologically active natural products and pharmaceutical agents, while the nitropropene side chain offers a reactive handle for extensive chemical modifications.

A fundamental aspect of medicinal chemistry and materials science is the study of structure-activity relationships (SAR), which seeks to understand how a molecule's chemical structure correlates with its properties or biological activity. The synthesis of analogues (compounds with similar structures) and homologues (compounds differing by a repeating unit, like a CH₂ group) is central to these investigations.

4-Hydroxy-3-methoxyphenyl-2-nitropropene serves as a crucial starting material for generating libraries of related compounds. By systematically modifying its core structure—for instance, by altering the substituents on the phenyl ring, reducing the nitro group to an amine, or reacting with the double bond—researchers can create a series of new molecules. nih.gov These derivatives are then tested to determine how specific structural changes affect their chemical reactivity or biological function. For example, research into inhibitors for enzymes like 12-lipoxygenase often involves the synthesis and optimization of scaffolds derived from similar hydroxy-methoxyphenyl structures to achieve high potency and selectivity. nih.gov This systematic approach allows scientists to build robust models that predict the properties of yet-unsynthesized compounds.

Table 1: Examples of Structural Modifications for SAR Studies

| Original Functional Group | Potential Modification | Purpose of Modification |

|---|---|---|

| Phenolic Hydroxyl (-OH) | Etherification (e.g., -OCH₃) | Investigate the role of hydrogen bonding |

| Nitro Group (-NO₂) | Reduction to Amine (-NH₂) | Introduce a basic center, alter electronic properties |

| Propene Double Bond | Hydrogenation (single bond) | Study the effect of conformational flexibility |

The development of advanced materials with tailored properties is a significant area of modern research. 4-Hydroxy-3-methoxyphenyl-2-nitropropene's structure makes it a candidate as a monomer or building block for the synthesis of complex macromolecules like polymers and dendrimers. nih.gov Dendrimers are highly branched, tree-like molecules with a well-defined structure, and their synthesis relies on the use of versatile building blocks that possess multiple reactive sites. nih.gov

The phenolic hydroxyl group and the reactive nitropropene unit on the molecule can be functionalized to link with other monomers, initiating the growth of a polymer chain or a dendritic structure. nih.gov For instance, the hydroxyl group can be used in polyester (B1180765) or polyether synthesis, while the nitro group can be converted into other functionalities to create cross-linking points. The rigid phenyl group can impart thermal stability and specific electronic properties to the resulting material. Its structural similarity to lignin (B12514952), a complex natural polymer, also makes it a useful model compound for studying lignin degradation and processing, which is relevant for biofuel and green chemistry research. researchgate.netprotocols.io

Mechanistic Studies of Chemical Reactions

Understanding the precise step-by-step pathway by which a chemical reaction occurs—its mechanism—is a primary goal of physical organic chemistry. The electronic and structural features of 4-Hydroxy-3-methoxyphenyl-2-nitropropene allow it to be used as a probe in studies aimed at elucidating complex reaction mechanisms.

Catalysts accelerate chemical reactions without being consumed, typically by creating a lower-energy reaction pathway. Studying the kinetics (the rate of reaction) and the catalytic cycle provides insight into how these catalysts function. The nitroalkene moiety in 4-Hydroxy-3-methoxyphenyl-2-nitropropene is an excellent electron-withdrawing group, making the double bond susceptible to various catalytic transformations, such as asymmetric reduction or addition reactions.

Researchers can use this compound as a model substrate to evaluate the efficiency and selectivity of new catalysts. By monitoring the disappearance of the starting material and the appearance of products over time, often using techniques like NMR, UV/Vis, or IR spectroscopy, kinetic data can be gathered. nih.gov This information helps in mapping out the energetic landscape of the reaction and understanding the role of the catalyst in each step of the cycle. The insights gained can lead to the design of more efficient and selective catalysts for important chemical transformations.

The quest for new chemical reactions and more efficient synthetic methods is a constant driver of innovation in organic chemistry. The unique combination of functional groups in 4-Hydroxy-3-methoxyphenyl-2-nitropropene makes it an interesting substrate for exploring novel transformations. For example, its structure is suitable for use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, often with high efficiency. researchgate.net

Furthermore, chemists may use this molecule to develop new synthetic protocols, such as novel ways to asymmetrically synthesize more complex molecules. elsevierpure.com The development of a new reaction pathway using a substrate like 4-Hydroxy-3-methoxyphenyl-2-nitropropene can provide a template for applying that reaction to a broader range of similar molecules, thereby expanding the toolkit available to synthetic chemists.

Development of Analytical Standards and Reference Materials for Research

Accurate and reproducible scientific research relies on the availability of pure, well-characterized chemical substances to serve as analytical standards. These reference materials are used to calibrate instruments, validate new analytical methods, and quantify the amount of a substance in a sample.

Once 4-Hydroxy-3-methoxyphenyl-2-nitropropene is synthesized and rigorously purified, it can serve as a reference standard for studies involving this compound or its derivatives. Its purity would be confirmed using a suite of analytical techniques, and its spectral properties documented.

Table 2: Analytical Techniques for Characterization

| Technique | Information Provided |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure and connectivity of atoms |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups (e.g., -OH, -NO₂, C=C) researchgate.net |

| Mass Spectrometry (MS) | Molecular weight and elemental composition nih.gov |

| Elemental Analysis | Percentage composition of elements (C, H, N) researchgate.net |

By establishing a comprehensive analytical profile, this compound can be used as a reliable benchmark in various research settings, ensuring that data collected across different laboratories is comparable and accurate.

Probes for Biochemical Mechanism Elucidation in in vitro Systems

Extensive literature searches did not yield specific studies detailing the use of 4-Hydroxy-3-methoxyphenyl-2-nitropropene as a direct probe for the elucidation of biochemical mechanisms in in vitro systems. Scientific research available to date has not focused on the application of this specific compound in biochemical assays to investigate enzyme kinetics, mechanisms of action, or its utility as an inhibitor or modulator of specific biological pathways in a laboratory setting.

While the parent compound, ferulic acid, and various other derivatives have been the subject of numerous in vitro studies to assess their biological activities, including antioxidant and anti-inflammatory effects, this body of research does not extend to the nitropropene derivative . Consequently, there are no detailed research findings or data tables available in the scientific literature to present on the use of 4-Hydroxy-3-methoxyphenyl-2-nitropropene for this particular application.

Future Research Directions and Challenges in 4 Hydroxy 3 Methoxyphenyl 2 Nitropropene Chemistry

Untapped Synthetic Avenues and Method Development

The classical synthesis of 4-hydroxy-3-methoxyphenyl-2-nitropropene typically involves the condensation of vanillin (B372448) with a nitroalkane. However, there is considerable scope for the development of novel and more efficient synthetic protocols. Current synthetic methods for related compounds often have limitations such as long reaction times or low yields, highlighting the need for improved strategies. researchgate.net

Untapped avenues include the exploration of biocatalysis and green chemistry principles. Enzymatic transformations could offer high selectivity and milder reaction conditions, reducing environmental impact. Furthermore, the development of novel catalytic systems, potentially involving metal-organic frameworks (MOFs) or nanoparticle catalysts, could enhance reaction efficiency and yield. The diverse reactivity of the nitro group, which has been extensively studied, provides a foundation for developing new synthetic methods. nih.gov The inherent functionality of vanillin, with its hydroxyl, aldehyde, and methoxy (B1213986) groups, allows for a wide variety of chemical modifications, presenting countless possibilities for creating complex derivatives. mdpi.commdpi.com

Future method development could focus on one-pot syntheses that combine multiple reaction steps, thereby streamlining the process and minimizing waste. frontiersin.org Asymmetric synthesis presents another significant challenge and opportunity, aiming to produce enantiomerically pure forms of derivatives, which could be crucial for specific applications.

| Potential Synthetic Method | Key Advantages | Research Focus |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly. | Screening for suitable enzymes, reaction optimization. |

| Novel Heterogeneous Catalysis | Catalyst recyclability, enhanced reaction rates, process simplification. | Development of MOF, nanoparticle, or polymer-supported catalysts. |

| One-Pot Reactions | Increased efficiency, reduced waste, lower operational costs. | Designing multi-step reaction sequences in a single vessel. |

| Asymmetric Synthesis | Access to enantiomerically pure compounds for specialized applications. | Development of chiral catalysts and auxiliaries. |

Advanced Spectroscopic Applications and Structural Characterization

While standard spectroscopic techniques like ¹H-NMR, ¹³C-NMR, and IR spectroscopy are routinely used to confirm the structure of 4-hydroxy-3-methoxyphenyl-2-nitropropene and its derivatives, advanced methods can provide deeper structural insights. researchgate.netnih.govresearchgate.net

Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for the unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. For definitive stereochemical analysis, X-ray crystallography is an invaluable tool. The crystal structures of related molecules, such as chalcones and sulfonamides, have been successfully determined, providing precise information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.govmdpi.com Such detailed structural analysis of 4-hydroxy-3-methoxyphenyl-2-nitropropene would provide fundamental data for understanding its reactivity and physical properties.

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Furthermore, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to characterize the thermal properties of the compound, which is crucial for material science applications. nih.gov

| Technique | Information Gained | Application in Research |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths/angles, intermolecular forces. | Unambiguous structural confirmation, study of solid-state packing. nih.gov |

| 2D-NMR Spectroscopy | Detailed connectivity and spatial relationships between atoms. | Complete and accurate assignment of complex molecular structures. |

| High-Resolution Mass Spectrometry | Exact molecular formula and elemental composition. | Confirmation of identity and purity. |

| Thermal Analysis (DSC/TGA) | Melting point, decomposition temperature, thermal stability. | Characterization for materials science and process safety. nih.gov |

Integration with Emerging Chemical Technologies (e.g., Flow Chemistry, Machine Learning in Synthesis)

The integration of emerging technologies offers a transformative approach to the synthesis and optimization of 4-hydroxy-3-methoxyphenyl-2-nitropropene.

Flow Chemistry: Continuous-flow synthesis presents significant advantages over traditional batch processing, particularly for nitration reactions, which are often highly exothermic and can pose safety risks. researchgate.neteuropa.eu Flow reactors offer superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety due to the small reaction volumes at any given moment. neuroquantology.comnih.govyoutube.com This technology can lead to higher yields, improved purity, and facile scalability, making the production of nitro compounds safer and more efficient. europa.euneuroquantology.com The modular nature of flow systems also allows for the integration of multiple reaction and purification steps into a single, automated process. nih.govyoutube.com

Machine Learning in Synthesis: Machine learning (ML) and artificial intelligence (AI) are becoming powerful tools for accelerating chemical research. ML algorithms can be used to optimize reaction conditions by analyzing large datasets from previous experiments to predict the outcomes of new reactions. biorxiv.org This can significantly reduce the number of experiments needed to find the optimal synthesis pathway. For phenylpropanoid synthesis, ML can help navigate vast combinatorial design spaces to improve titer and yield. biorxiv.orgnih.gov In the context of 4-hydroxy-3-methoxyphenyl-2-nitropropene, ML could be applied to:

Predict the most effective catalysts.

Optimize flow chemistry parameters for maximum yield and purity.

Screen virtual libraries of derivatives for desired properties.

Interdisciplinary Research Opportunities in Chemical Sciences

The unique chemical structure of 4-hydroxy-3-methoxyphenyl-2-nitropropene, combining a phenolic moiety with a reactive nitroalkene group, makes it a valuable platform for interdisciplinary research.

Medicinal Chemistry: Vanillin and its derivatives have been explored for a wide range of biological activities. mdpi.com The nitroalkene functional group is a known Michael acceptor and can react with biological nucleophiles, making it a point of interest for designing novel therapeutic agents. researchgate.netnih.gov The compound can serve as a scaffold for synthesizing libraries of new molecules, such as various heterocycles, for drug discovery programs. frontiersin.orgresearchgate.net

Materials Science and Polymer Chemistry: The reactive sites on the molecule (hydroxyl group, nitroalkene) can be used for chemical modification to produce valuable monomers for polymerization. mdpi.com Vanillin-based polymers are being investigated as sustainable alternatives to petroleum-based plastics. The incorporation of the 4-hydroxy-3-methoxyphenyl-2-nitropropene unit could impart specific properties, such as altered thermal stability or photo-reactivity, to new polymeric materials.

Supramolecular Chemistry: The potential for hydrogen bonding and other non-covalent interactions makes this molecule an interesting building block for designing self-assembling systems and functional supramolecular structures. researchgate.net

The versatility of this compound ensures that its future exploration will likely bridge multiple disciplines within the chemical sciences, from organic synthesis and catalysis to materials and medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.